molecular formula C11H8F3NO2S B2574065 Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 2416243-35-9

Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2574065
CAS No.: 2416243-35-9
M. Wt: 275.25
InChI Key: WZZNSHLYKJRYKU-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate” is a complex organic compound. Unfortunately, there is limited specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves various methods. For instance, the synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole, a pyrazole derivative, has been reported to be synthesized from 3-methyl-5-trifluoromethyl-1H-pyrazole . Another related compound, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, was synthesized from methyl 2-chloro nicotinoate and methyl thioglycolate .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, the functionalization of the 5-position in similar compounds was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : Methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is synthesized through various methods. One approach involves azotization and subsequent treatment with sodium azide to prepare substituted methyl 3-azidothieno[2,3-b]pyridine carboxylates, which can then undergo Huisgen’s 1,3-dipolar cycloaddition with substituted alkynes to obtain methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates (Chaouni et al., 2014).

  • Modification and Derivatization : This compound has been used as a starting material for various chemical transformations. For instance, it serves as a precursor in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing its versatility in synthesizing diverse chemical structures (Santilli et al., 1971).

  • Photophysical Properties in Antitumor Research : The photophysical properties (absorption and fluorescence) of derivatives of this compound have been studied for their potential as antitumor compounds. These derivatives exhibit solvatochromic behavior and have been incorporated in lipid membranes for drug delivery applications in cancer treatment (Carvalho et al., 2013).

  • Antitumor Activity : this compound derivatives have been evaluated for their growth inhibitory activity against various human tumor cell lines. Some derivatives have shown significant potential, leading to alterations in the normal cell cycle distribution and induction of apoptosis in certain cancer cell lines (Queiroz et al., 2011).

  • Dye Synthesis and Application : The compound has also been utilized in the synthesis of dyes, specifically in forming azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which have applications as disperse dyes for polyester fibers (Ho, 2005).

Mechanism of Action

The mechanism of action of similar compounds is often attributed to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Safety information for similar compounds suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and adequate ventilation are recommended .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-5-7-3-6(11(12,13)14)4-15-9(7)18-8(5)10(16)17-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZNSHLYKJRYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=N2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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